REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:9][N:8]([CH:10]([CH3:12])[CH3:11])[C:7](=[O:13])[CH2:6]1)(OC)=[O:2].C(Cl)(Cl)Cl.C(O)C>C(O)C.[Ni]>[OH:2][CH2:1][CH:5]1[CH2:9][N:8]([CH:10]([CH3:11])[CH3:12])[C:7](=[O:13])[CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1CC(N(C1)C(C)C)=O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
CHCl3 C2H5OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OCC1CC(N(C1)C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |